N-(2H-1,3-benzodioxol-5-yl)-N-{[4-(propan-2-yl)phenyl]methyl}thiophene-2-sulfonamide
Description
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-N-[(4-propan-2-ylphenyl)methyl]thiophene-2-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO4S2/c1-15(2)17-7-5-16(6-8-17)13-22(28(23,24)21-4-3-11-27-21)18-9-10-19-20(12-18)26-14-25-19/h3-12,15H,13-14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGIRCBYVTBVZRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CN(C2=CC3=C(C=C2)OCO3)S(=O)(=O)C4=CC=CS4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2H-1,3-benzodioxol-5-yl)-N-{[4-(propan-2-yl)phenyl]methyl}thiophene-2-sulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the benzodioxole and thiophene intermediates, followed by their coupling under specific conditions to form the final compound. Common reagents used in these reactions include sulfonyl chlorides, amines, and various catalysts to facilitate the coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are used to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-(2H-1,3-benzodioxol-5-yl)-N-{[4-(propan-2-yl)phenyl]methyl}thiophene-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another, allowing for the modification of its chemical structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
N-(2H-1,3-benzodioxol-5-yl)-N-{[4-(propan-2-yl)phenyl]methyl}thiophene-2-sulfonamide has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It may serve as a probe or ligand in biochemical studies, helping to elucidate biological pathways and interactions.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry: It can be used in the development of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-N-{[4-(propan-2-yl)phenyl]methyl}thiophene-2-sulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved depend on the specific application and target, but common mechanisms include inhibition of enzyme activity or alteration of receptor signaling.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Functional Similarities
The compound shares key structural motifs with other sulfonamide derivatives:
- Thiophene sulfonamide backbone : Enhances π-π stacking and hydrogen-bonding interactions, similar to triazole-thione derivatives targeting inflammatory pathways .
- Isopropylphenylmethyl group : Introduces steric bulk and lipophilicity, which may influence membrane permeability and target engagement .
Spectral and Physicochemical Properties
- IR Spectroscopy :
- NMR :
- Aromatic protons in benzodioxole (δ 6.7–7.2 ppm) and isopropyl groups (δ 1.2–1.4 ppm) are expected, analogous to biphenyl-sulfonamide analogs .
Biological Activity
N-(2H-1,3-benzodioxol-5-yl)-N-{[4-(propan-2-yl)phenyl]methyl}thiophene-2-sulfonamide is a compound of significant interest due to its potential biological activities, particularly in anticancer and antimicrobial domains. This article reviews the available literature on the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
The compound's molecular structure can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C19H21N3O3S |
| Molecular Weight | 373.45 g/mol |
| LogP | 4.4126 |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 4 |
Synthesis of this compound involves several steps, typically starting with the formation of the thiophene sulfonamide backbone followed by the introduction of the benzodioxole moiety. The mechanism of action is believed to involve inhibition of specific cellular pathways associated with cancer cell proliferation and microbial resistance.
Anticancer Activity
Recent studies have evaluated the anticancer properties of this compound against various cancer cell lines. For instance:
- Cell Lines Tested : Human melanoma (C-32), breast adenocarcinoma (MDA-MB-231), and lung adenocarcinoma (A549).
- Findings : The compound exhibited significant cytotoxicity, with IC50 values comparable to established chemotherapeutics such as cisplatin and doxorubicin. In vitro studies indicated that it induced apoptosis through mechanisms involving the modulation of BCL-2 family proteins and activation of p53 pathways.
Antimicrobial Activity
The antimicrobial efficacy has also been a focus:
- Tested Strains : Methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis.
- Results : The compound demonstrated moderate antibacterial activity with a minimum inhibitory concentration (MIC) that was effective against MRSA isolates. Notably, it showed no toxicity toward normal human dermal fibroblasts at concentrations up to 100 µM, indicating a favorable therapeutic index.
Case Studies
- Study on Anticancer Properties :
- Antimicrobial Efficacy Assessment :
Q & A
Q. What are the recommended synthetic routes for this compound, and what key parameters influence yield?
The synthesis typically involves multi-step reactions, including nucleophilic substitution, coupling, and sulfonamide formation. Key parameters include:
- Temperature control : Reactions often require precise thermal conditions (e.g., reflux at 80–100°C for cyclization steps) .
- Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) enhance reactivity, while ethanol aids in recrystallization .
- Catalysts : Triethylamine (TEA) or NaH is used to deprotonate intermediates and facilitate sulfonamide bond formation .
Q. Example Optimization Table :
| Step | Reaction Type | Optimal Conditions | Yield Range |
|---|---|---|---|
| 1 | Cyclization | THF, 80°C, 12h | 60–75% |
| 2 | Sulfonylation | DMF, TEA, RT, 6h | 70–85% |
| 3 | Purification | Ethanol recrystallization | >95% purity |
Q. How can researchers confirm structural integrity and purity post-synthesis?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies proton environments and carbon frameworks (e.g., benzodioxol methylene protons at δ 4.2–4.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]⁺ at m/z 485.12) .
- Infrared (IR) Spectroscopy : Detects functional groups (e.g., sulfonamide S=O stretches at 1150–1350 cm⁻¹) .
- HPLC : Quantifies purity (>98% for biological assays) .
Q. Which functional groups dominate this compound’s reactivity?
- Thiophene-sulfonamide core : Participates in hydrogen bonding and π-π stacking, critical for target binding .
- Benzodioxol moiety : Enhances metabolic stability via steric shielding .
- Isopropylphenyl group : Modulates lipophilicity (logP ≈ 3.5), influencing membrane permeability .
Advanced Research Questions
Q. How can discrepancies between computational predictions and experimental reactivity data be resolved?
- Case Study : If DFT calculations predict nucleophilic attack at the thiophene ring but experiments show no reaction:
- Step 1 : Validate computational models using X-ray crystallography or NMR to confirm electron density distribution .
- Step 2 : Adjust solvent parameters (e.g., dielectric constant) in simulations to reflect experimental conditions .
- Step 3 : Reconcile steric effects (e.g., isopropylphenyl hindrance) not fully captured in gas-phase calculations .
Q. What SAR strategies elucidate the thiophene-sulfonamide moiety’s role in bioactivity?
-
Design : Synthesize analogs with substituent variations (e.g., replacing benzodioxol with benzothiazole) and test against target enzymes (e.g., carbonic anhydrase) .
-
Data Table :
Analog Substituent IC₅₀ (nM) Notes 1 Benzodioxol 12 ± 2 Reference 2 Benzothiazole 45 ± 5 Reduced activity 3 Methoxy 18 ± 3 Improved solubility
Q. What explains regioselectivity in formylation or alkylation reactions?
- Electrophilic Aromatic Substitution (EAS) : Electron-rich positions (e.g., para to amino groups) are favored. For example, Vilsmeier-Haack formylation targets the 4-position of a piperidino-bithiophene derivative due to amine-directed activation .
- Lithiation : Deprotonation occurs at acidic positions (e.g., α to sulfur in thiophene), enabling 5´-functionalization .
Q. How do solvent systems impact compound stability during long-term storage?
- Polar solvents (DMSO) : Induce sulfonamide hydrolysis at >40°C, reducing stability .
- Nonpolar solvents (hexane) : Preserve integrity but risk precipitation.
- Optimized Storage : Lyophilized solid at -20°C in argon atmosphere retains >90% potency after 12 months .
Key Notes for Methodological Rigor
- Data Reproducibility : Report reaction conditions (e.g., inert atmosphere, stirring rate) to ensure reproducibility .
- Advanced Tools : Use molecular dynamics simulations to predict conformational flexibility in biological targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
